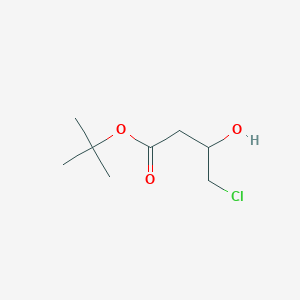

tert-Butyl 4-chloro-3-hydroxybutyrate

Description

tert-Butyl 4-chloro-3-hydroxybutyrate is a chiral ester derivative with a hydroxyl group at the third carbon and a chlorine substituent at the fourth carbon of the butyrate backbone. The tert-butyl group confers steric bulk, enhancing stability and influencing solubility. This compound is primarily utilized in organic synthesis, particularly in pharmaceutical intermediates and asymmetric catalysis.

Properties

CAS No. |

125537-59-9 |

|---|---|

Molecular Formula |

C8H15ClO3 |

Molecular Weight |

194.65 g/mol |

IUPAC Name |

tert-butyl 4-chloro-3-hydroxybutanoate |

InChI |

InChI=1S/C8H15ClO3/c1-8(2,3)12-7(11)4-6(10)5-9/h6,10H,4-5H2,1-3H3 |

InChI Key |

FTNVTERIGHWULD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CCl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, tert-butyl 4-chloro-3-hydroxybutyrate is compared to three analogs:

tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate

- Structure : Features a pyrrolidine ring with hydroxymethyl and methoxyphenyl substituents.

- Physicochemical Properties: Molecular weight 307.4 g/mol (C₁₇H₂₅NO₄), higher than 4-chloro-3-hydroxybutyrate due to aromatic and heterocyclic components .

- Applications: Used in medicinal chemistry for chiral building blocks.

tert-Butyl α-Hydroxyisobutyrate

- Structure : Contains a central α-hydroxyisobutyrate moiety.

- Physicochemical Properties : Lower molecular weight (160.21 g/mol; C₈H₁₆O₃) compared to 4-chloro-3-hydroxybutyrate, enhancing volatility .

- Reactivity : The absence of a chlorine atom diminishes its capacity for nucleophilic substitution reactions, limiting its utility in cross-coupling or alkylation protocols.

t-Butyl (R)-(-)-4-Cyano-3-Hydroxybutyrate

- Structure: Substitutes chlorine with a cyano group at the fourth carbon.

- Applications: Patented for use in synthesizing statin intermediates (e.g., rosuvastatin). The cyano group enhances electrophilicity, enabling selective reductions absent in the chloro analog .

Comparative Data Table

Research Findings and Mechanistic Insights

- Enzymatic Interactions: Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to electrophilic centers, a process influenced by substituents like chlorine or cyano groups. Chlorinated tert-butyl esters may undergo GST-mediated detoxification, as observed in analogs like BHA-modified compounds .

- Synthetic Utility: The chlorine atom in this compound facilitates nucleophilic displacement reactions, unlike cyano or methoxy analogs. This property is exploited in stepwise syntheses of β-amino alcohols or γ-lactones.

- Safety Profile : Unlike tert-butyl α-hydroxyisobutyrate, which has documented handling guidelines , 4-chloro-3-hydroxybutyrate’s acute toxicity data are unspecified, necessitating precautionary measures during use .

Preparation Methods

Ruthenium-Catalyzed Asymmetric Hydrogenation

The most widely reported method involves enantioselective hydrogenation of t-butyl 4-chloroacetoacetate using ruthenium complexes with chiral phosphine ligands. For example, Ru₂Cl₄[(R)-(+)-BINAP]₂·Et₃N (BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyzes the reduction of the ketone group to a secondary alcohol with high enantiomeric excess (ee).

Reaction Conditions :

-

Substrate : t-Butyl 4-chloroacetoacetate (0.3 mol)

-

Catalyst : Ru₂Cl₄[(R)-(+)-BINAP]₂·Et₃N (0.00015 mol)

-

Solvent : t-Butyl alcohol (120 mL)

-

Hydrogen Pressure : 10–15 kg/cm²

-

Temperature : 100°C

-

Time : 2 hours

This method yields t-butyl (S)-(-)-4-chloro-3-hydroxybutyrate with 90% yield and 92% ee . The absolute configuration (S) is confirmed by comparison with known standards.

Solvent and Temperature Optimization

Lower alcohols (e.g., t-butyl alcohol) enhance catalytic activity by stabilizing the Ru complex. Elevated temperatures (80–100°C) and high hydrogen pressures accelerate reaction rates but may reduce ee if side reactions occur.

Biocatalytic Reduction Using Recombinant Enzymes

Whole-Cell Catalysis with CpSADH

A biocatalytic approach employs Escherichia coli expressing carbonyl reductase (CpSADH) to reduce ethyl 4-chloroacetoacetate to ethyl (R)-4-chloro-3-hydroxybutanoate.

Key Parameters :

-

Substrate : Ethyl 4-chloroacetoacetate (3.8% w/v)

-

Cofactor : NAD⁺ (2.5 mM)

-

Cosubstrate : 2-Propanol (2 molar equivalents)

-

Temperature : 20°C

Lower temperatures (20°C) minimize substrate inhibition and improve enantioselectivity compared to 30°C (62.4% yield).

Advantages of Biocatalysis

-

Stereochemical Control : Enzymes inherently favor (R)-configuration, bypassing the need for chiral resolution.

-

Sustainability : Aqueous reaction conditions reduce organic solvent use.

Asymmetric Reduction with Chiral Auxiliaries

Aluminum Isopropoxide-Mediated Reduction

Aluminum isopropoxide in isopropyl alcohol reduces t-butyl 4-chloroacetoacetate to the (S)-alcohol with 80% yield and 95% ee .

Procedure :

Diisobutylaluminum Hydride (DIBAH) Reduction

DIBAH in toluene reduces protected ketones to alcohols with moderate yields (56–68%). Cyclohexanol additives improve selectivity by stabilizing the transition state.

Cyanogenation of t-Butyl 4-Halo-3-hydroxybutyrate

Sodium Cyanide Substitution

t-Butyl (S)-4-chloro-3-hydroxybutyrate undergoes nucleophilic substitution with NaCN in dimethyl sulfoxide (DMSO) at 65°C to yield t-butyl (R)-4-cyano-3-hydroxybutyrate (58% yield).

Mechanism :

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing the transition state. Ethyl acetate extraction and recrystallization from toluene achieve >99% purity.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Cost and Efficiency

Q & A

Q. Key Factors :

- Temperature : Higher temperatures may reduce enzymatic activity but accelerate chemical reaction rates.

- Catalyst Choice : Mo(CO)₆ in epoxidation reactions (analogous systems) highlights the role of transition-metal catalysts in controlling regioselectivity .

- Solvent Effects : Polar aprotic solvents favor SN2 mechanisms, while aqueous buffers stabilize enzymatic activity .

Basic: What purification techniques are effective for achieving high enantiomeric excess in this compound synthesis?

Methodological Answer:

- Recrystallization : Critical for removing diastereomeric byproducts. Solvent selection (e.g., hexane/ethyl acetate mixtures) and cooling gradients optimize crystal purity .

- Chromatography : Chiral stationary phases (CSPs) or normal-phase HPLC resolve enantiomers, though scalability is limited.

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer, enhancing ee in kinetic resolutions .

Advanced: How can experimental design optimize reaction parameters for this compound synthesis?

Methodological Answer:

- Factorial Design : Use a 2³ factorial matrix to test variables (e.g., catalyst loading, temperature, substrate ratio). Analyze via ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and enzyme concentration) to maximize yield and ee .

- Scale-Down Models : Mimic industrial conditions in lab-scale reactors to predict bottlenecks (e.g., mass transfer limitations in biphasic systems).

Advanced: What computational methods aid in predicting the stereochemical outcomes of this compound synthesis?

Methodological Answer:

- DFT Calculations : Simulate transition states to predict enantioselectivity. Include explicit solvent molecules (e.g., water or ethanol) to account for solvation effects, as solvent polarity stabilizes specific conformers .

- Molecular Dynamics (MD) : Model enzyme-substrate interactions to engineer carbonyl reductases with improved stereoselectivity .

- Docking Studies : Identify binding poses of intermediates in catalytic pockets to rationalize enantiomer preference.

Advanced: How do biocatalytic methods compare to traditional chemical synthesis in producing this compound?

Methodological Answer:

- Efficiency : Enzymatic routes achieve higher turnover numbers (TONs) under mild conditions (25–37°C, pH 7) but require costly cofactor regeneration systems .

- Stereoselectivity : Biocatalysts often surpass chemical catalysts in ee (>99% vs. 80–90% for unoptimized chemical routes) .

- Sustainability : Enzymatic processes reduce hazardous waste (e.g., cyanide byproducts), aligning with green chemistry principles.

Basic: What analytical techniques are recommended for characterizing this compound, especially in confirming stereochemistry?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak® IA/IB to separate enantiomers; compare retention times with standards .

- NMR Spectroscopy : ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) or 2D NOESY to confirm spatial arrangement of substituents .

- Polarimetry : Measure optical rotation ([α]D) to quantify ee, calibrated against racemic mixtures.

Advanced: How can conflicting data on reaction yields in literature be resolved when scaling up synthesis?

Methodological Answer:

- Reproducibility Studies : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and identify side reactions.

- Metabolite Analysis : LC-MS/MS detects trace impurities (e.g., hydrolyzed byproducts) that may depress yields .

Basic: What safety precautions are critical when handling this compound, especially concerning reactive intermediates?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of chloro-containing vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves and splash goggles prevent skin/eye contact with corrosive intermediates (e.g., cyanide salts) .

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.